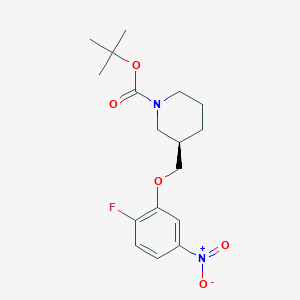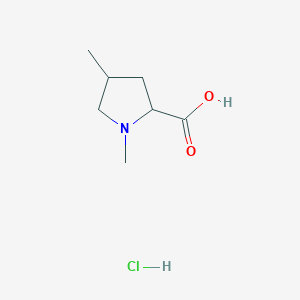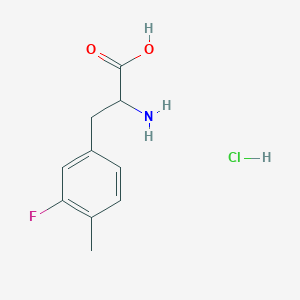
3-Formylindole-2'-deoxyriboside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Formylindole-2’-deoxyriboside is a compound that features an indole ring substituted with a formyl group at the 3-position and a deoxyribose sugar moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-formylindole-2’-deoxyriboside typically involves the formylation of an indole precursor followed by glycosylation with a deoxyribose derivative. One common method for formylation is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 3-position of the indole ring . The glycosylation step can be achieved using a glycosyl donor like 2-deoxy-D-ribose in the presence of a Lewis acid catalyst .
Industrial Production Methods: Industrial production of 3-formylindole-2’-deoxyriboside may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the formylation step and automated glycosylation processes to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Formylindole-2’-deoxyriboside undergoes various chemical reactions, including:
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid), in solvents like acetic acid or sulfuric acid.
Major Products:
Oxidation: 3-carboxyindole-2’-deoxyriboside.
Reduction: 3-hydroxymethylindole-2’-deoxyriboside.
Substitution: Various halogenated or nitrated derivatives of 3-formylindole-2’-deoxyriboside.
Wissenschaftliche Forschungsanwendungen
3-Formylindole-2’-deoxyriboside has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-formylindole-2’-deoxyriboside involves its interaction with biological macromolecules. The formyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications that can alter their function. The indole ring can participate in π-π stacking interactions with aromatic amino acids or nucleobases, influencing molecular recognition and binding .
Vergleich Mit ähnlichen Verbindungen
3-Formylindole: Lacks the deoxyribose moiety but shares the formylated indole structure.
2’-Deoxyribosylindole: Contains the deoxyribose sugar but lacks the formyl group.
3-Hydroxymethylindole-2’-deoxyriboside: A reduced form of 3-formylindole-2’-deoxyriboside.
Uniqueness: 3-Formylindole-2’-deoxyriboside is unique due to the presence of both the formyl group and the deoxyribose moiety, which allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .
Eigenschaften
Molekularformel |
C14H17NO5 |
|---|---|
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
(4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol;1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C9H7NO.C5H10O4/c11-6-7-5-10-9-4-2-1-3-8(7)9;6-2-4-3(7)1-5(8)9-4/h1-6,10H;3-8H,1-2H2/t;3-,4+,5?/m.0/s1 |
InChI-Schlüssel |
KXLQXWUJDGIMFA-YJHDKNNJSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](OC1O)CO)O.C1=CC=C2C(=C1)C(=CN2)C=O |
Kanonische SMILES |
C1C(C(OC1O)CO)O.C1=CC=C2C(=C1)C(=CN2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,2-Dihydrofuro[3,2-f][1,7]naphthyridin-5-amine](/img/structure/B14045207.png)

![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5S,7S,10S,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B14045224.png)
![(1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2-[[(tert-butyl)diphenylsilyl]oxy]-[1,1-binaphthalen]-2-OL](/img/structure/B14045237.png)



![(3AR,5S,6aR)-5-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B14045263.png)
![4-Chloro-1,3-dihydrofuro[3,4-C]pyridine](/img/structure/B14045276.png)



